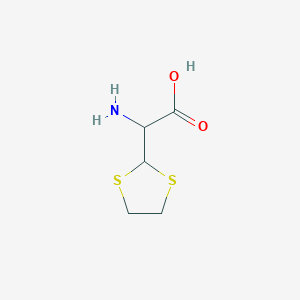
Amino(1,3-dithiolan-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino(1,3-dithiolan-2-yl)acetic acid is an organic compound characterized by the presence of an amino group, a dithiolan ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino(1,3-dithiolan-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiolan derivative with an amino acid precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Amino(1,3-dithiolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a dithiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
科学研究应用
Amino(1,3-dithiolan-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Amino(1,3-dithiolan-2-yl)acetic acid involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Thiazoles: These compounds have a similar sulfur-containing ring structure and exhibit diverse biological activities.
Indole-3-acetic acid: This compound, like Amino(1,3-dithiolan-2-yl)acetic acid, contains an acetic acid moiety and is known for its role as a plant hormone.
Uniqueness
This compound is unique due to the presence of both an amino group and a dithiolan ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial use.
属性
CAS 编号 |
20622-36-0 |
|---|---|
分子式 |
C5H9NO2S2 |
分子量 |
179.3 g/mol |
IUPAC 名称 |
2-amino-2-(1,3-dithiolan-2-yl)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c6-3(4(7)8)5-9-1-2-10-5/h3,5H,1-2,6H2,(H,7,8) |
InChI 键 |
MQUMNKDULYGRPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


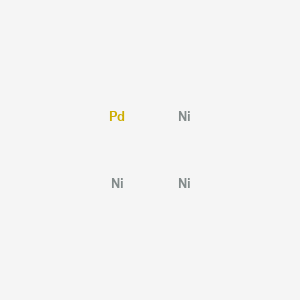
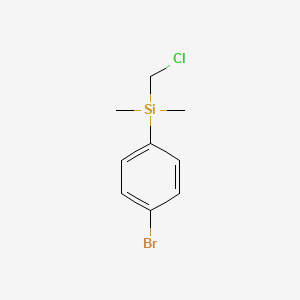


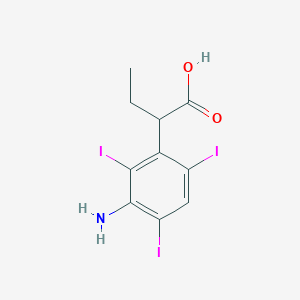
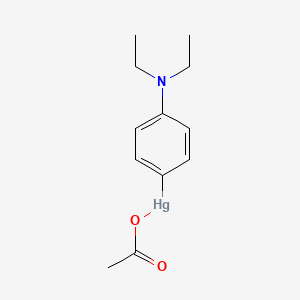
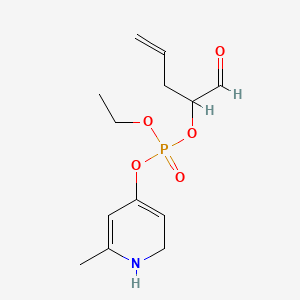
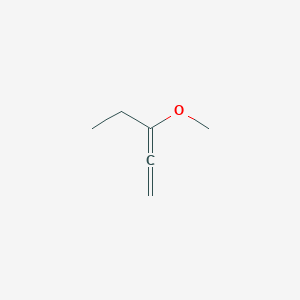
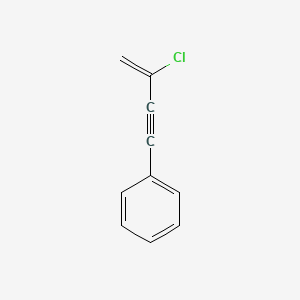
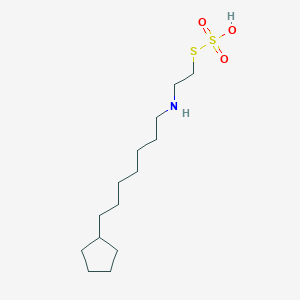
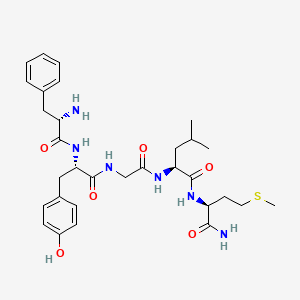
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
